9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-28-12-4-3-11(9-13(12)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-5-7-21-8-6-10/h3-9H,1-2H3,(H2,20,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFLRQMVMFVYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the purine core, followed by the introduction of the dimethoxyphenyl and pyridinyl groups through various organic reactions. Key steps may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Pyridinyl Group: This can be done using nucleophilic substitution reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as a potential drug candidate.
Industry: The compound can be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents at positions 2 and 9, which influence physicochemical properties and bioactivity. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight : The target compound’s pyridin-4-yl and dimethoxyphenyl groups increase its molecular weight (366.35 g/mol) compared to analogs with methyl or ethoxy substituents (~283 g/mol) .
methoxy) .
Synthetic Routes :
Notes
Substituent-Driven Applications : The choice of substituents dictates applications; for example, pyridinyl and dimethoxyphenyl groups may favor kinase inhibition, while methylphenyl analogs are suited for nucleic acid research .
Synthetic Challenges : Bulky substituents (e.g., dimethoxyphenyl) require optimized reaction conditions to avoid steric hindrance during purification .
Data Gaps: Limited bioavailability or toxicity data for these compounds highlight the need for further pharmacological profiling.
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide , identified by its CAS number 898443-25-9 , is a purine derivative that has garnered interest in scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.375 g/mol . The structure features a purine ring system with a carbonyl group at position 6, a pyridinyl group at position 2, and a 3,4-dimethoxyphenyl group at position 9. The unique arrangement of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives. While specific data on this compound's activity is scarce, similar compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 | |
| Compound B | NCI-H460 (lung cancer) | 12.50 | |
| Compound C | Hep-2 (laryngeal cancer) | 3.25 |
These findings suggest that This compound may exhibit similar cytotoxic effects, warranting further investigation.
Anti-inflammatory Effects
Compounds within the purine class have also been studied for their anti-inflammatory properties. For instance, related derivatives have demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
The potential for anti-inflammatory activity in this compound could be explored through similar assays.
Case Studies and Research Findings
- Cell Viability Assays : Preliminary studies involving cell viability assays on various cancer cell lines could provide insight into the cytotoxic effects of this compound.
- In Vivo Studies : Future research should include in vivo models to assess the therapeutic potential and safety profile of This compound .
- Structure-Activity Relationship (SAR) : Understanding the SAR will be critical in optimizing the biological activity of this compound by modifying functional groups to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
